2-((4-methyl-4H-1,2,4-triazol-3-yl)thio)-1-(piperidin-1-yl)ethanone
CAS No.: 392712-95-7
Cat. No.: VC21388294
Molecular Formula: C10H16N4OS
Molecular Weight: 240.33g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 392712-95-7 |
|---|---|
| Molecular Formula | C10H16N4OS |
| Molecular Weight | 240.33g/mol |
| IUPAC Name | 2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]-1-piperidin-1-ylethanone |
| Standard InChI | InChI=1S/C10H16N4OS/c1-13-8-11-12-10(13)16-7-9(15)14-5-3-2-4-6-14/h8H,2-7H2,1H3 |
| Standard InChI Key | PWOCWBHHKDVOPR-UHFFFAOYSA-N |
| SMILES | CN1C=NN=C1SCC(=O)N2CCCCC2 |
| Canonical SMILES | CN1C=NN=C1SCC(=O)N2CCCCC2 |
Introduction
The compound 2-((4-methyl-4H-1,2,4-triazol-3-yl)thio)-1-(piperidin-1-yl)ethanone is a heterocyclic compound that combines a triazole ring with a piperidine moiety through a thioether linkage. This structural arrangement is significant for its potential biological activities, particularly in medicinal chemistry. Despite the lack of specific literature directly referencing this compound, its components and similar structures suggest potential applications in fields such as antimicrobial and anticancer research.
Synthesis
The synthesis of 2-((4-methyl-4H-1,2,4-triazol-3-yl)thio)-1-(piperidin-1-yl)ethanone would typically involve multi-step organic reactions. These steps might include:
-
Formation of the Triazole Moiety: Synthesis of the 4-methyl-4H-1,2,4-triazole ring.
-
Introduction of the Thioether Linkage: Attachment of the triazole to a suitable precursor via a sulfur atom.
-
Piperidine Ring Attachment: Reaction with piperidine to form the final compound.
Biological Activity
Compounds with similar structures, such as those containing triazole rings, have shown promising biological activities:
-
Antimicrobial Activity: Triazoles are known to inhibit fungal cytochrome P450 enzymes, crucial for ergosterol synthesis in fungi.
-
Anticancer Activity: Some triazole derivatives have been studied for their potential to interfere with cellular signaling pathways in cancer cells.
Research Findings and Data
While specific data on 2-((4-methyl-4H-1,2,4-triazol-3-yl)thio)-1-(piperidin-1-yl)ethanone is limited, related compounds provide insights into potential applications:
| Compound | Structure | Biological Activity |
|---|---|---|
| 4-Methyl-4H-1,2,4-triazole | Simple Triazole Ring | Antifungal |
| 1-(4-Ethyl-4H-1,2,4-triazol-3-yl)methyl)piperidine | Piperidine Linked to Triazole | Anticancer |
| 5-(Thiophen-2-yl)-4-methyltriazole | Thiophene Linked to Triazole | Antimicrobial |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume